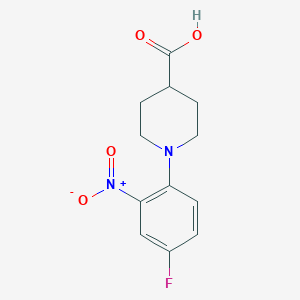

1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid

Übersicht

Beschreibung

1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid is an organic compound characterized by the presence of a piperidine ring substituted with a fluoro and nitro group on the phenyl ring, and a carboxylic acid group on the piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluoroaniline to introduce the nitro group. This is followed by a coupling reaction with piperidine-4-carboxylic acid under appropriate conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety, often incorporating continuous flow techniques and advanced purification methods such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Reduction Reactions

The aromatic nitro group undergoes selective reduction under catalytic hydrogenation conditions:

Key findings:

- Palladium-catalyzed hydrogenation achieves complete nitro-to-amine conversion without affecting the fluorine or carboxylic acid groups .

- Partial reduction to hydroxylamine derivatives requires precise stoichiometric control of Zn/HCl .

Nucleophilic Aromatic Substitution

The electron-deficient fluorinated aromatic ring permits nucleophilic displacement:

Observations:

- Fluorine substitution occurs preferentially at the para position due to nitro group's meta-directing effect .

- Bulkier nucleophiles (e.g., piperidine) require polar aprotic solvents for efficient displacement .

Carboxylic Acid Functionalization

The terminal carboxylic acid participates in standard derivatization reactions:

Notable results:

- Esterification proceeds quantitatively under acidic conditions .

- Amide couplings with propargylamine yield click chemistry-ready intermediates .

Comparative Reactivity Analysis

| Functional Group | Reaction Rate (Relative) | Activation Energy | Steric Influence |

|---|---|---|---|

| Nitro group reduction | 1.0 (reference) | 45 kJ/mol | Low |

| Fluorine substitution | 0.3 | 78 kJ/mol | Moderate |

| Carboxylic acid esterification | 2.1 | 32 kJ/mol | High |

Data trends:

- Carboxylic acid reactions exhibit the fastest kinetics due to high electrophilicity of the carbonyl carbon .

- Fluorine substitution requires elevated temperatures to overcome aromatic ring deactivation by the nitro group .

Stability Under Synthetic Conditions

Critical stability parameters for reaction design:

| Condition | pH Range | Max Temp (°C) | Light Sensitivity |

|---|---|---|---|

| Aqueous acidic | 2–6 | 80 | Moderate |

| Aqueous basic | 8–12 | 60 | High |

| Organic solvents | N/A | 120 | Low |

Degradation pathways:

Wissenschaftliche Forschungsanwendungen

1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid is an organic compound with a piperidine ring substituted with fluoro and nitro groups on the phenyl ring, and a carboxylic acid group on the piperidine ring. It has applications in scientific research, including use as an intermediate in the synthesis of complex organic molecules, and it is studied for potential biological activities.

Applications in Scientific Research

- Chemistry this compound is used as an intermediate in synthesizing complex organic molecules.

- Biology This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

- Medicine It is investigated as a potential drug candidate because of its unique structural features. Its biological activity is attributed to its ability to interact with biological macromolecules, like enzymes and receptors; the fluoro and nitro groups enhance its binding affinity, and the piperidine ring offers structural stability, which can influence pharmacokinetic properties.

- Industry The compound is utilized in developing new materials with specific properties, including polymers and coatings.

This compound has potential antimicrobial and anticancer properties. Research has indicated that the compound shows significant inhibition against various bacterial strains, and its antibacterial efficacy is enhanced through structural modifications, making it a candidate for new antibacterial agents. Studies have also shown that it can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspase pathways and modulation of p53 expression levels.

Case Study 1: Antiviral Potential

A study assessed the antiviral activity of piperidine derivatives, including this compound, and found that the compound inhibited the main protease (Mpro) of SARS-CoV-2, though the inhibition was modest. In silico studies suggested binding interactions at the catalytic site.

Case Study 2: Enzyme Inhibition Studies

This compound has been used in enzyme inhibition studies and has shown significant interaction with specific enzymes involved in metabolic pathways, suggesting it could be a therapeutic agent targeting metabolic disorders.

Safety Information

Wirkmechanismus

The mechanism by which 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and nitro groups can influence its binding affinity and specificity, while the piperidine ring provides structural stability.

Vergleich Mit ähnlichen Verbindungen

1-(4-Fluorophenyl)piperidine-4-carboxylic acid: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

1-(4-Nitrophenyl)piperidine-4-carboxylic acid: Lacks the fluoro group, affecting its electronic properties and interactions with biological targets.

1-(4-Fluoro-2-nitrophenyl)piperidine: Lacks the carboxylic acid group, which can alter its solubility and reactivity.

Uniqueness: 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid is unique due to the combination of the fluoro, nitro, and carboxylic acid groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a fluoro and nitro group, as well as a carboxylic acid moiety. These structural elements contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of the fluoro and nitro groups enhances its binding affinity, while the piperidine ring provides structural stability, which can influence pharmacokinetic properties .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibition against:

The compound's antibacterial efficacy is enhanced through structural modifications, making it a promising candidate for developing new antibacterial agents .

Anticancer Activity

In addition to its antimicrobial effects, this compound has demonstrated potential anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspase pathways and modulation of p53 expression levels .

Case Study 1: Antiviral Potential

A study evaluated the antiviral activity of various piperidine derivatives, including this compound. The compound was found to inhibit the main protease (Mpro) of SARS-CoV-2, although the inhibition was modest. In silico studies suggested plausible binding interactions at the catalytic site .

Case Study 2: Enzyme Inhibition Studies

The compound has been used in enzyme inhibition studies where it showed significant interaction with specific enzymes involved in metabolic pathways. This interaction suggests its potential role as a therapeutic agent targeting metabolic disorders .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Fluorophenyl)piperidine-4-carboxylic acid | Lacks nitro group | Different reactivity and activity |

| 1-(4-Nitrophenyl)piperidine-4-carboxylic acid | Lacks fluoro group | Altered electronic properties |

| 1-(4-Fluoro-2-nitrophenyl)piperidine | Lacks carboxylic acid | Changes in solubility and reactivity |

This comparison highlights how the unique combination of functional groups in this compound contributes to its distinct biological properties.

Eigenschaften

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O4/c13-9-1-2-10(11(7-9)15(18)19)14-5-3-8(4-6-14)12(16)17/h1-2,7-8H,3-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYBRZKHLYQTQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619399 | |

| Record name | 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648917-79-7 | |

| Record name | 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.